molecular formula C8H16ClNO B1592438 1-Oxa-8-azaspiro[4.5]decane hydrochloride CAS No. 3970-79-4

1-Oxa-8-azaspiro[4.5]decane hydrochloride

Cat. No. B1592438
CAS RN: 3970-79-4
M. Wt: 177.67 g/mol
InChI Key: LAAJAVVOPJHOHB-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[4.5]decane hydrochloride is a chemical compound with the CAS Number: 3970-79-4 . It has a molecular weight of 177.67 and a linear formula of C8H16ClNO . It is a solid substance and is typically stored under an inert atmosphere at room temperature .


Molecular Structure Analysis

The InChI code for 1-Oxa-8-azaspiro[4.5]decane hydrochloride is 1S/C8H15NO.ClH/c1-2-8(10-7-1)3-5-9-6-4-8;/h9H,1-7H2;1H . The molecular formula is CHNO, with an average mass of 141.211 Da and a monoisotopic mass of 141.115356 Da .


Physical And Chemical Properties Analysis

1-Oxa-8-azaspiro[4.5]decane hydrochloride is a solid substance . It should be stored under an inert atmosphere at room temperature . The compound is sensitive to air and moisture .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Approaches: 1-Oxa-8-azaspiro[4.5]decane hydrochloride is a core structure in compounds with significant biological activities. Its synthesis is a challenging yet crucial aspect due to its novel skeleton and potential applications. Various strategies have been developed for synthesizing these spiroaminals (Sinibaldi & Canet, 2008).
  • Crystal Structure Analysis: The crystal structure of a compound derived from 1-Oxa-8-azaspiro[4.5]decane has been analyzed, revealing that the cyclohexyl component adopts a chair conformation, indicating its chiral nature (W. Wen, 2002).

Biological Activity and Drug Discovery

  • Sigma-1 Receptor Ligands: A series of 1-Oxa-8-azaspiro[4.5]decane derivatives were synthesized and evaluated as selective σ1 receptor ligands. These compounds exhibited nanomolar affinity for σ1 receptors and moderate selectivity over σ2 receptors, suggesting their potential in brain imaging agents for σ1 receptors (Tian et al., 2020).
  • Antitumor Activity: Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, derived from 1-Oxa-8-azaspiro[4.5]decane, have shown moderate to potent activity against various cancer cell lines, indicating their potential as anticancer agents (Yang et al., 2019).

Application in Antiviral Research

  • Anti-Coronavirus Activity: Derivatives of 1-thia-4-azaspiro[4.5]decan-3-one, a scaffold shared with 1-Oxa-8-azaspiro[4.5]decane, were found to inhibit human coronavirus replication. This indicates the potential of such compounds in antiviral drug development, especially against coronaviruses (Apaydın et al., 2019).

Chemical Properties and Reactions

  • Reactivity in Chemical Reactions: 1-Oxa-8-azaspiro[4.5]decane hydrochloride derivatives demonstrate enhanced reactivity in certain chemical reactions, such as the Castagnoli-Cushman reaction, showcasing their versatility in organic synthesis (Rashevskii et al., 2020).

Synthesis of Novel Compounds

  • Development of New Spirocycles: New classes of thia/oxa-azaspiro[3.4]octanes, which include 1-Oxa-8-azaspiro[4.5]decane derivatives, have been synthesized for use as multifunctional modules in drug discovery. These spirocycles are designed to be structurally diverse and novel (Li et al., 2013).

Safety And Hazards

The compound has been classified as having acute toxicity (oral) and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

1-oxa-8-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-8(10-7-1)3-5-9-6-4-8;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAJAVVOPJHOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620324
Record name 1-Oxa-8-azaspiro[4.5]decane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-8-azaspiro[4.5]decane hydrochloride

CAS RN

3970-79-4
Record name 1-Oxa-8-azaspiro[4.5]decane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-oxa-8-azaspiro[4.5]decane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methanolic hydrogen chloride (3M, 20 ml) was added over 10 minutes to a stirred, cooled (0° C.) solution of 1,1-dimethylethyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate (from step (iv) above, 3.18 g, 13.2 mmol) in methanol (10 ml) and the mixture was stirred at room temperature for 3 hours. The solvent was evaporated under reduced pressure to give the title compound (2.29 g, 98%).
Quantity
20 mL
Type
reactant
Reaction Step One
Name
1,1-dimethylethyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Quantity
3.18 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

Methanolic hydrogen chloride (3M, 20 mL) was added over 10 minutes to a stirred, cooled (0° C.) solution of 1,1-dimethylethyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate (Description 74, 3.18 g, 13.2 mmol) in methanol (10 mL) and the mixture was stirred at room temperature for 3 hours. The solvent was evaporated under reduced pressure to give the title compound (2.29 g, 98%). m/z (ES+) 142 (M+1).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-8-azaspiro[4.5]decane hydrochloride
Reactant of Route 2
1-Oxa-8-azaspiro[4.5]decane hydrochloride
Reactant of Route 3
1-Oxa-8-azaspiro[4.5]decane hydrochloride
Reactant of Route 4
1-Oxa-8-azaspiro[4.5]decane hydrochloride
Reactant of Route 5
1-Oxa-8-azaspiro[4.5]decane hydrochloride
Reactant of Route 6
1-Oxa-8-azaspiro[4.5]decane hydrochloride

Citations

For This Compound
2
Citations
J Tian, Y He, W Deuther-Conrad, H Fu, F Xie… - Bioorganic & Medicinal …, 2020 - Elsevier
We report the design, synthesis, and evaluation of a series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives as selective σ 1 receptor ligands. All …
Number of citations: 6 www.sciencedirect.com
JA Borthwick, C Alemparte, I Wall… - Journal of Medicinal …, 2020 - ACS Publications
Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis and has recently been studied as a potential drug target, with inhibitors …
Number of citations: 21 pubs.acs.org

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